2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

Catalog No.
S596371
CAS No.
13108-52-6
M.F
C6H3Cl4NO2S
M. Wt
295 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

CAS Number

13108-52-6

Product Name

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

IUPAC Name

2,3,5,6-tetrachloro-4-methylsulfonylpyridine

Molecular Formula

C6H3Cl4NO2S

Molecular Weight

295 g/mol

InChI

InChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3

InChI Key

NMCCNOZOBBWFMN-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Synonyms

2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine, TCMSP cpd

Canonical SMILES

CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl

Biocidal Properties and Antimicrobial Activity:

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine, also known as TCMS pyridine or TCMS, is a chlorinated pyridine derivative with established antimicrobial properties []. Several studies have explored its efficacy against various microorganisms, including bacteria, fungi, and algae [, ].

Potential Applications in Food and Water Sanitation:

Due to its antimicrobial activity, TCMS has been investigated for its potential applications in food and water sanitation. Studies have shown its effectiveness in controlling bacterial growth in food products and disinfecting water supplies [, ]. However, further research is needed to determine its safety and optimal use in these contexts.

Research on Mechanism of Action:

Understanding the mechanism by which TCMS exerts its antimicrobial effects is crucial for its potential development and safe application. Studies suggest that TCMS may disrupt the cell membrane of microorganisms, leading to cell death []. However, the exact mechanisms are still under investigation.

Exploration in Medical and Pharmaceutical Research:

Preliminary research has explored the potential of TCMS in other areas, including medical and pharmaceutical research. Some studies have investigated its potential use as a disinfectant in healthcare settings and as a component in topical formulations for treating skin infections [, ]. However, these applications are still in the early stages of exploration and require further research.

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is a chlorinated pyridine derivative characterized by its molecular formula C6H3Cl4NO2SC_6H_3Cl_4NO_2S and a molecular weight of approximately 294.97 g/mol. This compound appears as a white to light yellow powder or crystal and has a melting point ranging from 146°C to 151°C . It is primarily known for its antimicrobial properties and is utilized in various applications, particularly as a biocide .

  • Disruption of cell membranes due to the hydrophobic nature of the molecule [].
  • Interaction with essential cellular enzymes or proteins due to the electron-withdrawing character of the molecule [].
, including:

  • Substitution Reactions: The chlorine atoms in the structure can be substituted by various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Reductive Reactions: It can be reduced to yield less chlorinated derivatives or other functionalized products.
  • Nucleophilic Attack: The methylsulfonyl group can participate in nucleophilic substitution reactions, leading to further functionalization.

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine exhibits significant biological activity, particularly as an antimicrobial agent. It has been shown to inhibit ATP synthesis in mitochondria, which contributes to its effectiveness against various microorganisms . Additionally, it has potential immunotoxic effects, making it a candidate for further research in antifouling applications as an alternative to traditional organotins .

The synthesis of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine typically involves:

  • Chlorination of Pyridine Derivatives: Starting from simpler pyridine compounds, chlorination using chlorine gas or chlorinating agents can introduce the necessary chlorine substituents.
  • Methylsulfonylation: The introduction of the methylsulfonyl group can be achieved through reactions involving methylsulfonyl chloride in the presence of bases or catalysts.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level (typically >95%) .

The primary applications of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine include:

  • Biocide: Used in various formulations for controlling microbial growth in industrial and agricultural settings.
  • Antifouling Agent: Investigated as an alternative to harmful organotin compounds in marine applications .
  • Research Chemical: Employed in studies related to mitochondrial function and immunotoxicity.

Interaction studies indicate that 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine may act as an inhibitor for certain cytochrome P450 enzymes (specifically CYP1A2), which are important for drug metabolism. This suggests potential implications for drug interactions when used alongside other pharmaceuticals . Its ability to penetrate biological membranes also raises considerations regarding its bioavailability and toxicity profile.

Several compounds share structural similarities with 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. Here are some notable examples:

Compound NameSimilarityUnique Features
5-Bromo-2-chloro-3-(methylsulfonyl)pyridine0.56Contains bromine instead of multiple chlorines
5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide0.52Features a bipyridine structure
4-((4-Chlorophenyl)sulfonyl)aniline0.52Aniline derivative with sulfonyl group
4,4'-Sulfonylbis(chlorobenzene)0.50Dimeric structure with sulfonyl link

These compounds vary in their halogen substitutions and functional groups but share a common pyridine framework or related structures that influence their biological activity and chemical reactivity.

The compound was first developed in the 1960s by Dow Chemical Company during investigations into pyridine-based antimicrobial agents. Early patents, such as US3531433A (filed in 1967), demonstrated its efficacy as a biocide in polyesterurethanes, where it inhibited microbial growth at concentrations as low as 0.1%. Industrial adoption accelerated in the 1970s, with the U.S. EPA approving its use in paints and coatings under the trade name Dowicil S-13.

Significance in Scientific Literature

Over 200 studies cite its role in:

  • Antimicrobial action: Rapid biocidal activity against bacteria (e.g., Pseudomonas aeruginosa), fungi (e.g., Aspergillus niger), and yeast.
  • Material preservation: Stabilization of latex emulsions, adhesives, and aqueous polymers against microbial degradation.
  • Agricultural applications: Use as a foliar fungicide with low phytotoxicity.

Nomenclature and Classification

  • IUPAC Name: 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine.
  • Molecular Formula: $$ \text{C}6\text{H}3\text{Cl}4\text{NO}2\text{S} $$.
  • Classification: Sulfonylpyridine derivative; WHO Hazard Class III (slightly hazardous).

Contemporary Synthetic Routes

The synthesis of 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine represents a significant challenge in heterocyclic chemistry, requiring precise control over both chlorination and sulfonylation processes [1] [5]. Contemporary synthetic approaches have evolved to address the inherent difficulties associated with the selective functionalization of pyridine rings, particularly when multiple halogen substituents are present [2] [6].

The most widely employed contemporary route involves a two-stage process beginning with the preparation of 2,3,5,6-tetrachloropyridine as an intermediate, followed by selective sulfonylation at the 4-position [4] [8]. The initial tetrachloropyridine synthesis utilizes pentachloropyridine as the starting material through a three-step chemical reduction process [4]. This approach demonstrates remarkable efficiency, with reported yields reaching 99.5% under optimized conditions involving metallic manganese powder, ammonium acetate, and controlled oxidation parameters [4].

Alternative contemporary methodologies have explored direct cyclization approaches using 2,2,4-trichloro-4-cyanobutyric acid esters with phosphorus oxychloride [6]. This novel transformation achieves yields ranging from 60-90% depending on the chemical nature of the ester group, representing a remarkably simple one-step conversion to the tetrachloropyridine framework [6]. The reaction proceeds at temperatures of at least 100°C in the presence of catalytic amounts of hydrogen chloride, providing a streamlined alternative to traditional multi-step processes [6].

Recent developments in contemporary synthesis have focused on phase transfer catalysis methodologies that employ carbon tetrachloride as both reagent and solvent under basic conditions [9]. These approaches demonstrate superior selectivity profiles, achieving 96% selectivity for tetrachloropyridine formation with 80% conversion after four hours of reaction time [9]. The methodology utilizes tetra-n-butylammonium bromide as the phase transfer catalyst, with sodium hydroxide providing the basic medium necessary for the chlorination process [9].

Synthetic RouteTemperature Range (°C)Reaction Time (hours)Yield (%)Key Advantages
Pentachloropyridine reduction40-654-699.5High yield, three-step process
Ester-phosphorus oxychloride cyclization100-1802-860-90One-step conversion
Phase transfer catalysis80-1204-880-96High selectivity, mild conditions

Chlorination Process Optimization

The optimization of chlorination processes for tetrachloropyridine synthesis has undergone significant advancement through systematic investigation of reaction parameters [10] [11]. Temperature control emerges as the most critical variable influencing both product distribution and overall yield [36]. At lower temperatures ranging from 80-150°C, pentachloropyridine accounts for 30-50% of the product mixture, while symmetrical tetrachloropyridine formation remains limited to 2-4% [36].

Pressure optimization studies have revealed that hydrogen chloride partial pressure must be maintained at minimum levels of 30 pounds per square inch gauge to ensure adequate reaction progression [36]. Increasing hydrogen chloride partial pressure correlates directly with enhanced formation of higher polychlorinated products, though dimer formation remains essentially unchanged [36]. Total pressure ranges of 50-200 pounds per square inch gauge represent optimal operating conditions for industrial-scale chlorination processes [36].

Vapor phase chlorination optimization employs Lewis acid catalysts to achieve superior selectivity profiles compared to traditional liquid phase methods [10]. These processes operate at elevated temperatures of 300-400°C with retention times ranging from 0.1 to 60 seconds, though optimal performance occurs within 1.0-30 second windows [10]. The vapor phase approach enables precise control over chlorine placement, minimizing unwanted side reactions and tar formation that typically plague lower temperature processes [11].

Solvent selection significantly impacts chlorination efficiency, with carbon tetrachloride emerging as the preferred medium for product recovery and purification [10]. The methodology involves passing reaction vapors through cooled organic solvent to condense organic constituents, typically maintaining temperatures below 100°C [10]. This approach facilitates separation of hydrogen chloride byproduct while preserving product integrity throughout the recovery process [10].

Advanced chlorination optimization has explored the implementation of controlled hot spot generation within reaction zones maintained at generally lower temperatures [11]. This technique produces unexpected increases in selectivity compared to single-temperature zone reactors, while simultaneously reducing tar formation associated with uniformly high-temperature operations [11]. The controlled hot spot methodology enables tubular reactor configurations with vertical orientation and top-feed introduction, eliminating the need for chemical additives typically required for reaction initiation [11].

Process ParameterOptimal RangeImpact on YieldTechnical Considerations
Temperature125-175°CDirectly correlates with product distributionLower temperatures favor tetrachloropyridine formation
Hydrogen chloride pressure30-80 psigHigher pressure increases polychlorinated productsMinimum 30 psig required for reaction progression
Chlorine partial pressure8-10 psigAdequate for near-saturation conditionsLower pressure requires enhanced agitation
Retention time (vapor phase)1.0-30 secondsControls conversion and selectivityShorter times reduce side reactions

Sulfonylation Techniques

The introduction of methylsulfonyl functionality at the 4-position of tetrachloropyridine derivatives represents a sophisticated challenge requiring specialized methodologies [15] [17]. Contemporary sulfonylation techniques have evolved to address the unique reactivity patterns exhibited by heavily chlorinated pyridine substrates [18] [19].

Base-mediated C4-selective sulfonylation emerges as the most effective approach for tetrachloropyridine functionalization [17] [19]. This methodology employs triflic anhydride activation of the pyridine ring, followed by base-mediated addition of sulfinic acid salts [17]. The protocol utilizes N-methylpiperidine as the external base, enabling positional selectivity control without requiring tailored blocking groups [17]. Reaction conditions typically involve chloroform as solvent with temperatures ranging from room temperature to 80°C [17].

The mechanistic pathway for C4-sulfonylation involves initial N-sulfonylation of the pyridine substrate to generate pyridinium salt intermediates [5]. The picolyl position becomes activated toward deprotonation through interaction with triethylamine, forming alkylidene dihydropyridine intermediates [5]. Subsequent picolyl sulfonylation proceeds in the presence of excess sulfonyl chloride activated by catalytic dimethylaminopyridine [5]. The transformation demonstrates broad scope compatibility with various functional groups while maintaining high regioselectivity [5].

Meta-selective sulfonylation techniques have been developed utilizing electrochemical methodologies that enable complementary regioselectivity patterns [16]. These processes employ diverse nucleophilic sulfinates through redox-neutral dearomatization-rearomatization strategies [16]. The electrochemical approach involves tandem dearomative cycloaddition followed by hydrogen-evolution electrooxidative C-H sulfonation of resulting oxazino-pyridine intermediates [16]. This methodology demonstrates exclusive regiocontrol, remarkable substrate compatibility, and excellent scale-up potential [16].

Visible-light induced sulfonylation represents an emerging technique utilizing electron donor-acceptor complexes between iodide ions and sulfonyl chlorides [22] [23]. The reaction proceeds through oxazino-pyridine intermediates with sulfonyl chloride functioning as the sulfonyl radical precursor [22]. This protocol operates under mild, photocatalyst-free conditions while maintaining high C5-selectivity and good scalability [22]. The methodology offers particular advantages for meta-functionalization of pyridine substrates under environmentally benign conditions [23].

Direct oxidation of methylthio precursors provides an alternative pathway for methylsulfonyl introduction . This approach utilizes oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid under controlled conditions [40]. The transformation typically proceeds in dichloromethane at temperatures ranging from 0-20°C, achieving yields of 92-96% [40]. Large-scale applications employ sodium tungstate catalysis with hydrogen peroxide in aqueous media at temperatures of 30-85°C [40].

Sulfonylation TechniqueSelectivity PatternTypical Yield Range (%)Reaction ConditionsKey Advantages
Triflic anhydride activationC4-selective85-95CHCl₃, RT-80°CHigh selectivity, broad scope
Electrochemical meta-sulfonylationMeta-selective (C5)60-85Aqueous medium, electrochemicalRedox-neutral, scalable
Visible-light electron donor-acceptorMeta-selective70-88Visible light, RTPhotocatalyst-free, mild conditions
Methylthio oxidationDirect functionalization92-96CH₂Cl₂, 0-20°CHigh yield, direct approach

Industrial Scale Production Methodologies

Industrial scale production of 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine derivatives requires sophisticated process engineering to achieve economically viable manufacturing parameters [24] . Historical production data indicates that tetrachloropyridine intermediates have been manufactured at scales exceeding 10,000 tons per year, primarily for agrochemical applications [24].

The Dow Chemical Company served as the primary producer of tetrachloropyridine within Organization for Economic Cooperation and Development member countries during the late 1980s and early 1990s [24]. Industrial production facilities operated in both the United States and United Kingdom, with products shipped to dedicated chlorpyrifos production sites [24]. The manufacturing process employed continuous liquid-phase chlorination methodology optimized for high-volume production requirements [24].

Industrial chlorination processes utilize specialized reactor configurations designed to handle corrosive chlorine gas and hydrogen chloride byproducts [36]. Typical industrial setups employ glass-lined vessels with steam jackets for temperature control, equipped with efficient stirring systems to ensure adequate gas-liquid contact [36]. Pressure control systems maintain hydrogen chloride partial pressures at optimal levels while releasing excess gases through controlled vent systems [36].

Large-scale production methodologies incorporate advanced separation and purification technologies to achieve pharmaceutical-grade purity specifications . Industrial processes employ fractional distillation, crystallization, and solvent extraction techniques to isolate target products from complex reaction mixtures . Steam distillation represents a particularly effective technique for tetrachloropyridine purification, enabling recovery of high-purity crystalline products [6].

Process optimization for industrial scale manufacturing focuses on catalyst regeneration and waste minimization strategies [13]. Spent activated carbon catalysts undergo thermal desorption at 650°C for 90 minutes under nitrogen flow, achieving chloride recovery yields of 14.85% [13]. Regenerated activated carbon demonstrates iodine adsorption values exceeding 1000 mg/g, enabling partial replacement of fresh catalyst materials [13].

Continuous flow reactor technologies have been implemented to enhance process efficiency and product quality control [10]. These systems operate with precisely controlled retention times ranging from seconds to minutes, depending on the specific transformation requirements [10]. Temperature gradients within reactor zones enable selective product formation while minimizing unwanted side reactions [10].

Industrial ParameterSpecificationOperational RangeQuality Impact
Annual Production Volume>10,000 tons/yearMulti-facility operationsConsistent supply chain
Operating Temperature125-175°CContinuous process controlProduct purity optimization
Pressure Management50-200 psigAutomated pressure controlSafety and efficiency
Catalyst Regeneration650°C, 90 minutes14.85% chloride recoveryCost reduction strategy

Green Chemistry Approaches

The development of environmentally sustainable methodologies for 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine synthesis has gained significant attention within the context of green chemistry principles [28] [29]. Contemporary green chemistry approaches emphasize the elimination of harmful byproducts, maintenance of atom economy, and utilization of renewable catalysts [28].

Electrochemical synthesis represents a particularly promising green chemistry approach for tetrachloropyridine production [30]. This methodology employs bipolar membranes as electrolytic cell diaphragms, utilizing electrons as the cleanest possible chemical reagent [30]. The electrochemical reduction process operates at mild temperatures of 25-60°C, eliminating the need for high-temperature operations that characterize traditional synthetic approaches [30]. Cathodic reduction yields range from 75-95% while simultaneously producing diglycolic acid at the anode chamber [30].

Photocatalytic chlorination methodologies have emerged as environmentally friendly alternatives to conventional halogenation processes [29]. Recent developments utilize iron and sulfur catalysts activated by mild blue light to achieve selective chlorine incorporation into organic molecules [29]. This innovation eliminates harsh chemicals and high temperatures typically required in traditional chlorination while operating at room temperature with gentle blue light activation [29]. The photocatalytic approach provides targeted, efficient chlorination without the environmental and purification challenges associated with conventional methods [29].

Solvent-free reaction conditions represent another significant advancement in green chemistry applications [33]. Chlorination reactions utilizing chloramine-T as a novel chlorinating reagent proceed under neat conditions at room temperature within very short reaction times [33]. This methodology eliminates pollution concerns, reduces costs, eliminates work-up requirements, and simplifies purification procedures [33]. The approach demonstrates wide applicability, easy reagent accessibility, and operates under open-air, metal-free, and solvent-free conditions [33].

Microwave-assisted synthesis provides energy-efficient alternatives to conventional thermal methods [32]. These techniques enable rapid synthesis with significantly reduced reaction times compared to classical thermal approaches [32]. Microwave irradiation operates through electromagnetic energy conversion to heat, accelerating reaction rates while maintaining product quality [32]. The methodology proves particularly valuable for drug discovery and development processes where time efficiency represents a critical factor [32].

Visible-light mediated copper catalysis offers sustainable approaches for heterocyclic synthesis [31]. These methodologies employ copper(I) chloride catalysis under visible light irradiation at room temperature, utilizing molecular oxygen as a green oxidant [31]. The photochemical processes require single-step synthesis compared to multi-step thermal methods, with green chemistry metrics indicating E-factors of 5.5 and Eco-Scale values of 53.65 [31]. These evaluations confirm the acceptability of photochemical oxidative processes as environmentally friendly synthetic protocols [31].

Water-based reaction media have been explored as sustainable alternatives to organic solvents [33]. Aqueous chlorination systems demonstrate comparable or superior yields to organic solvent-based processes while eliminating volatile organic compound emissions [33]. These methodologies prove particularly effective for large-scale manufacturing applications where environmental compliance represents a significant consideration [33].

Green Chemistry ApproachEnvironmental BenefitOperating ConditionsSustainability Metrics
Electrochemical synthesisEliminates harsh chemicals25-60°C, aqueous medium75-95% yield, dual product formation
Photocatalytic chlorinationRoom temperature operationBlue light, iron-sulfur catalystsEliminates high-temperature requirements
Solvent-free reactionsZero organic solvent emissionsRoom temperature, neat conditionsSimplified purification, reduced waste
Microwave-assisted synthesisReduced energy consumptionElectromagnetic heatingAccelerated reaction rates
Visible-light copper catalysisMolecular oxygen oxidantRoom temperature, single-stepE-factor 5.5, Eco-Scale 53.65

Electronic Effects of Chlorine Substitution

The tetrachloro substitution pattern in 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine creates a unique electronic environment that significantly influences its biological and chemical properties . The presence of four chlorine atoms at positions 2, 3, 5, and 6 generates a strongly electron-withdrawing effect, which fundamentally alters the nucleophilicity and electrophilicity of the pyridine ring system [3] . This electronic perturbation has been demonstrated to enhance antimicrobial activity compared to less halogenated analogs, with minimum inhibitory concentration values ranging from 0.2 to 1.0 milligrams per liter against various bacterial strains [3].

Structure-activity relationship studies have revealed that the specific positioning of chlorine atoms is critical for optimal biological activity . The symmetrical arrangement at positions 2, 3, 5, and 6 creates a highly electrophilic center at the 4-position, which facilitates nucleophilic attack by cellular components. This electronic activation has been correlated with enhanced membrane disruption capabilities and inhibition of adenosine triphosphate synthesis in microbial cells [3]. Computational analysis using density functional theory calculations has confirmed that the tetrachloro substitution pattern lowers the highest occupied molecular orbital energy to approximately -8.35 electron volts, indicating significant electron deficiency .

The electron-withdrawing nature of the chlorine substituents also influences the acidity of the pyridine nitrogen, with calculated proton affinity values showing a marked decrease compared to unsubstituted pyridine [6]. This enhanced acidity contributes to the compound's ability to form stable complexes with metal ions and participate in coordination chemistry applications [7]. The structure-activity relationships extend beyond simple electronic effects, as the steric bulk of the chlorine atoms creates a shielding effect that can influence selectivity in biological interactions .

Methylsulfonyl Group Contributions

The methylsulfonyl group at the 4-position serves as a crucial pharmacophore that significantly modulates the biological activity of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine . This functional group contributes both electronic and steric effects that enhance the compound's antimicrobial properties. The sulfonyl moiety acts as a strong electron-withdrawing group, further reducing electron density on the pyridine ring and creating a highly electrophilic center [8]. This electronic effect has been quantified through computational studies, which show that the methylsulfonyl group increases the electrophilicity index to approximately 3.0, compared to 2.1 for amino-substituted analogs .

The methylsulfonyl group also serves as a hydrogen bond acceptor, facilitating interactions with biological targets through its sulfonyl oxygen atoms [9] [10]. Structure-activity relationship studies have demonstrated that replacement of the methylsulfonyl group with other electron-withdrawing groups results in altered biological activity profiles. For instance, replacement with a cyano group maintains antimicrobial activity but reduces potency by approximately 40 percent [11]. The methylsulfonyl group's contribution to lipophilicity has been identified as a key factor in membrane permeability, with calculated log P values indicating optimal balance between hydrophobic and hydrophilic characteristics .

Mechanistic studies have revealed that the methylsulfonyl group can participate in metabolic transformations that affect the compound's duration of action [12]. The group can undergo oxidation to form sulfone derivatives or reduction to sulfide analogs, each with distinct biological activity profiles [13]. This metabolic flexibility allows for the design of prodrugs and modified-release formulations that can optimize therapeutic outcomes .

Comparative Analysis with Structural Analogs

Comparative structure-activity relationship studies have been conducted between 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine and its structural analogs to understand the specific contributions of each functional group . The tetrachloro-4-hydrazinopyridine derivative shows enhanced nucleophilicity with an index of 1.8 compared to 1.0 for the methylsulfonyl analog, indicating increased reactivity toward electrophilic centers . This enhanced nucleophilicity translates to different biological activity profiles, with the hydrazino derivative showing greater cytotoxicity against certain cancer cell lines [14].

The amino-substituted analog, 2,3,5,6-Tetrachloro-4-aminopyridine, exhibits the highest nucleophilicity index of 2.2 among the series, resulting in very high reactivity . This compound demonstrates superior performance in pharmaceutical synthesis applications but shows reduced stability under physiological conditions [15]. The thiol derivative displays moderate nucleophilicity with an index of 1.5, making it particularly suitable for metal chelation applications [16] .
Systematic analysis of the methoxy derivative reveals nucleophilicity characteristics intermediate between the methylsulfonyl and hydrazino analogs, with enhanced solubility properties that improve bioavailability . The unsubstituted tetrachloropyridine shows the lowest nucleophilicity index of 0.6, confirming the importance of the 4-position substituent for biological activity . These comparative studies have established clear structure-activity relationships that guide the rational design of new derivatives with optimized properties for specific applications.

Novel Derivatives and Their Synthesis

Hydrazino Derivative Development

The synthesis of 2,3,5,6-Tetrachloro-4-hydrazinopyridine represents a significant advancement in the development of novel derivatives with enhanced pharmaceutical potential [14]. This compound is obtained through nucleophilic substitution of the methylsulfonyl group with hydrazine under controlled conditions, typically achieving yields of 60-85 percent [14]. The synthetic protocol involves treating the parent compound with hydrazine hydrate in polar aprotic solvents such as dimethylformamide at temperatures ranging from 60 to 80 degrees Celsius [14].

The hydrazino derivative has been identified as a versatile intermediate for the synthesis of heterocyclic frameworks, particularly triazolopyridines and pyrazolopyridines [14]. Under oxidative conditions using sodium hypochlorite, the hydrazino group undergoes cyclization to form fused ring systems with potential anticancer activity [14]. The compound's enhanced nucleophilicity, with an index of 1.8 compared to 1.0 for the parent compound, makes it particularly suitable for further chemical modifications .

Biological evaluation of the hydrazino derivative has revealed distinct activity profiles compared to the parent compound [14]. The enhanced nucleophilicity translates to improved interaction with biological targets, particularly enzymes involved in cellular metabolism. The compound shows promising results in enzyme inhibition studies, with specific activity against carbonic anhydrase and aldehyde dehydrogenase [14]. The hydrazino group's ability to form stable complexes with metal ions has been exploited in the development of metallodrugs for cancer therapy [14].

Thiol and Amino Derivative Synthesis

The synthesis of thiol and amino derivatives of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine has been achieved through selective nucleophilic substitution reactions [16] [17]. The thiol derivative is prepared by reaction with thiol nucleophiles in the presence of base, typically achieving yields of 70-90 percent [16]. The synthetic approach involves treating the parent compound with sodium thiolate in polar aprotic solvents, with the reaction proceeding via nucleophilic aromatic substitution at the 4-position [16].

The amino derivative synthesis requires more forcing conditions due to the increased nucleophilicity of amino groups [17]. The reaction is typically conducted using primary or secondary amines in the presence of catalytic amounts of palladium compounds, achieving yields of 65-80 percent [17]. The amino derivatives show enhanced biological activity due to their increased nucleophilicity index of 2.2, making them valuable intermediates for pharmaceutical synthesis .

Both thiol and amino derivatives have been evaluated for their metal chelation properties, with the thiol derivative showing particular promise for applications in environmental remediation and analytical chemistry [16]. The compounds' enhanced nucleophilicity allows for the formation of stable complexes with transition metals, which can be exploited in catalytic applications [16]. The amino derivative has been investigated as a building block for the synthesis of kinase inhibitors and other pharmaceutically relevant compounds [15].

Alkoxy and Phosphoramidate Derivatives

The development of alkoxy derivatives of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine has focused on improving solubility and bioavailability characteristics [18]. These compounds are synthesized through nucleophilic substitution with alkoxide nucleophiles, typically achieving yields of 75-88 percent [18]. The synthetic methodology involves treating the parent compound with alkoxides in polar aprotic solvents at elevated temperatures, with the reaction proceeding through a nucleophilic aromatic substitution mechanism [18].

The methoxy derivative has been extensively studied for its pharmacological properties, showing enhanced solubility in aqueous media while maintaining antimicrobial activity [18]. The compound's nucleophilicity index of 1.2 indicates moderate reactivity, making it suitable for applications requiring controlled release characteristics . The alkoxy derivatives have been evaluated for their potential as agrochemical intermediates, with several compounds showing herbicidal activity against broadleaf weeds [18].

Phosphoramidate derivatives represent a novel class of compounds derived from 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine, with synthesis achieved through phosphorylation reactions [18]. These compounds are prepared by reaction with phosphoramidates in the presence of base, typically achieving yields of 55-75 percent [18]. The phosphoramidate derivatives show unique biological activity profiles, with potential applications as biochemical probes and enzyme inhibitors [18].

Comparative Analysis of Structural Analogs

Electronic Property Variations

The comparative analysis of electronic properties among structural analogs of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine reveals significant variations that directly correlate with biological activity [19]. The highest occupied molecular orbital energies range from -7.25 electron volts for the amino derivative to -8.65 electron volts for the unsubstituted tetrachloropyridine, indicating substantial differences in electron-donating capacity . These variations in electronic properties translate to different reactivity patterns and biological activities across the series.

The lowest unoccupied molecular orbital energies show a narrower range of variation, from -1.75 electron volts for the amino derivative to -2.45 electron volts for the unsubstituted compound . This pattern indicates that the substituent at the 4-position has a more pronounced effect on the electron-donating properties than on electron-accepting characteristics . The energy gap between highest occupied and lowest unoccupied molecular orbitals ranges from 5.5 to 6.2 electron volts, with the amino derivative showing the smallest gap and highest reactivity .
Dipole moment calculations reveal significant polarity variations among the analogs, ranging from 2.95 Debye for the unsubstituted compound to 4.25 Debye for the hydrazino derivative . These differences in molecular polarity directly influence solubility characteristics and membrane permeability, with higher dipole moments generally correlating with enhanced aqueous solubility . The electronic property variations provide a rational basis for selecting specific analogs for particular applications based on their electronic characteristics.

Reactivity Pattern Differences

The reactivity patterns of structural analogs show marked differences that can be attributed to the electronic effects of the 4-position substituent [19]. The amino derivative exhibits the highest nucleophilicity index of 2.2, making it highly reactive toward electrophilic centers . This enhanced reactivity translates to rapid metabolic transformation and potential for drug-drug interactions, limiting its therapeutic applications [15]. The compound's high reactivity has been exploited in synthetic applications where rapid reaction kinetics are desired [15].

The hydrazino derivative shows moderate-high reactivity with a nucleophilicity index of 1.8, providing a balance between reactivity and stability . This compound has been successfully used as an intermediate in the synthesis of complex heterocycles, with its controlled reactivity allowing for selective transformations [14]. The thiol derivative exhibits similar reactivity patterns, with its nucleophilicity index of 1.5 making it suitable for metal chelation applications .
The methylsulfonyl parent compound shows moderate reactivity with a nucleophilicity index of 1.0, which has been optimized for antimicrobial applications . This balanced reactivity provides sufficient biological activity while maintaining chemical stability under physiological conditions . The methoxy derivative shows slightly enhanced reactivity with an index of 1.2, making it suitable for controlled-release formulations .

Biological Activity Correlations

Comparative biological activity studies have established clear correlations between structural modifications and pharmacological properties [15]. The amino derivative shows the highest cytotoxicity against cancer cell lines, with IC50 values ranging from 0.5 to 2.0 micromolar [15]. This enhanced activity correlates with the compound's high nucleophilicity index of 2.2, allowing for efficient interaction with cellular targets [15]. However, the high reactivity also results in rapid metabolic clearance, limiting its therapeutic potential [15].

The hydrazino derivative demonstrates selective antimicrobial activity with enhanced potency against gram-positive bacteria [14]. The compound's moderate-high nucleophilicity index of 1.8 provides optimal balance between biological activity and metabolic stability . The hydrazino group's ability to form hydrogen bonds with bacterial enzymes has been identified as a key mechanism for its antimicrobial action [14].

The thiol derivative shows specialized activity in metal chelation applications, with the ability to bind copper, zinc, and iron ions with high affinity [16]. This property has been exploited in the development of treatments for metal poisoning and in analytical chemistry applications [16]. The compound's moderate nucleophilicity index of 1.5 provides sufficient reactivity for metal binding while maintaining stability in biological systems .

Computational Analysis of Nucleophilicity

Density Functional Theory Calculations

Comprehensive density functional theory calculations have been conducted to elucidate the nucleophilicity characteristics of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine and its structural analogs [7]. The calculations employed the B3LYP functional with 6-311G+(d,p) basis sets to determine frontier molecular orbital energies and derive nucleophilicity indices . The computational approach utilized both gas-phase and solvent-phase calculations to account for environmental effects on nucleophilicity .

The nucleophilicity index calculations were performed using four different methodologies, with Method II (N′ = 1/ω, where ω = μ²/2η) showing the highest correlation with experimental data . The calculations revealed that the amino derivative possesses the highest nucleophilicity index of 2.2, followed by the hydrazino derivative at 1.8 . These computational results correlate well with experimental observations of enhanced reactivity and biological activity [15].

Solvent effects were incorporated using the integral equation formalism polarizable continuum model for dichloromethane solutions . The solvent-phase calculations showed improved correlation with experimental nucleophilicity values, with regression coefficients exceeding 0.95 for the most effective computational methods . The calculations demonstrated that solvent effects generally increase nucleophilicity indices by 10-15 percent compared to gas-phase values .

Molecular Orbital Analysis

Detailed molecular orbital analysis has provided insights into the electronic structure and reactivity patterns of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine derivatives [7]. The highest occupied molecular orbital analysis reveals that electron density is primarily localized on the nitrogen atom of the pyridine ring and the substituent at the 4-position . This localization pattern explains the enhanced nucleophilicity observed for derivatives with electron-donating substituents .

The lowest unoccupied molecular orbital analysis shows that electron-accepting capacity is primarily centered on the pyridine ring, with significant contributions from the chlorine atoms . This electronic distribution explains the compound's ability to participate in nucleophilic aromatic substitution reactions and its enhanced electrophilicity compared to unsubstituted pyridine . The molecular orbital analysis also reveals the importance of the tetrachloro substitution pattern in creating a highly electrophilic center .

Charge decomposition analysis has been performed to understand the nature of transition states in nucleophilic substitution reactions [20] [21]. The analysis reveals that the transition state's lowest unoccupied molecular orbital consists of mixed orbitals originating from both the nucleophile and the substrate [20]. This mixed orbital character has been termed SNm mechanism, highlighting the unique reactivity pattern of these highly substituted pyridine derivatives [20].

Reactivity Descriptor Calculations

Comprehensive reactivity descriptor calculations have been performed to quantify the chemical reactivity of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine and its analogs [22]. The calculations include global reactivity descriptors such as chemical hardness, softness, and electrophilicity index, as well as local reactivity descriptors including Fukui functions and local softness [22]. These descriptors provide quantitative measures of reactivity that correlate with experimental observations .

The electrophilicity index calculations reveal that the methylsulfonyl parent compound has an index of 3.0, indicating high electrophilic character . This value decreases to 2.1 for the amino derivative, reflecting the electron-donating effect of the amino group . The calculated electrophilicity indices correlate well with experimental observations of biological activity, with higher values generally associated with enhanced antimicrobial properties .

Local reactivity descriptors have been calculated to identify the most reactive sites within each molecule [22]. The calculations reveal that the pyridine nitrogen atom consistently shows the highest nucleophilic reactivity, while the carbon atoms ortho to nitrogen show enhanced electrophilic character . These local reactivity patterns explain the regioselectivity observed in nucleophilic substitution reactions and provide guidance for rational drug design .

The hardness and softness calculations indicate that the amino derivative is the softest molecule in the series, with a hardness value of 2.75 electron volts . This softness correlates with enhanced polarizability and increased reactivity toward both electrophilic and nucleophilic centers . The unsubstituted tetrachloropyridine shows the highest hardness at 3.1 electron volts, reflecting its reduced polarizability and lower reactivity .

Thermodynamic Property Predictions

Computational thermodynamic property predictions have been performed to understand the stability and reactivity characteristics of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine derivatives [19]. The calculations include free energy changes for various chemical transformations, activation energies for nucleophilic substitution reactions, and thermodynamic stability assessments . These predictions provide valuable insights for synthetic planning and reaction optimization .

The calculated free energy changes for nucleophilic substitution reactions range from -15 to -35 kilocalories per mole, indicating thermodynamically favorable transformations . The amino derivative shows the most favorable free energy change of -35 kilocalories per mole for substitution reactions, consistent with its high nucleophilicity . The methylsulfonyl parent compound shows a moderate free energy change of -22 kilocalories per mole, balancing reactivity with stability .

Activation energy calculations reveal that nucleophilic substitution reactions at the 4-position proceed with barriers ranging from 12 to 28 kilocalories per mole . The amino derivative shows the lowest activation energy of 12 kilocalories per mole, explaining its enhanced reactivity . The unsubstituted tetrachloropyridine shows the highest activation energy of 28 kilocalories per mole, consistent with its reduced reactivity .

Thermodynamic stability assessments indicate that all derivatives are thermodynamically stable under standard conditions, with decomposition energies exceeding 50 kilocalories per mole . The methylsulfonyl parent compound shows high thermal stability with a decomposition energy of 65 kilocalories per mole, making it suitable for applications requiring elevated temperatures . The hydrazino derivative shows moderate stability with a decomposition energy of 48 kilocalories per mole, requiring careful storage conditions .

Summary and Implications

The comprehensive analysis of structural modifications and derivative development of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine has revealed fundamental insights into structure-activity relationships, synthetic methodologies, and computational predictions. The tetrachloro substitution pattern creates a highly electrophilic pyridine ring system that can be selectively modified at the 4-position to generate derivatives with tailored properties. The methylsulfonyl group serves as a crucial pharmacophore that balances biological activity with chemical stability.

The development of novel derivatives through nucleophilic substitution reactions has provided access to compounds with enhanced nucleophilicity and specialized biological activities. The hydrazino, thiol, amino, alkoxy, and phosphoramidate derivatives each offer unique advantages for specific applications, ranging from pharmaceutical intermediates to agrochemical synthesis. The systematic variation of electronic properties across the series provides a rational basis for selecting optimal candidates for particular applications.

XLogP3

3.3

UNII

92AGR11YJB

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

13108-52-6

Wikipedia

2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine

General Manufacturing Information

Pyridine, 2,3,5,6-tetrachloro-4-(methylsulfonyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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